Enhanced Lipophilicity vs. Non-Fluorinated Analog
The 4,4‑difluorocyclohexyl group confers a measurable increase in lipophilicity compared to a non‑fluorinated cyclohexyl analog (N‑cyclohexyl‑3‑methoxy‑1‑methyl‑1H‑pyrazole‑4‑carboxamide). Computational predictions using the XlogP3 algorithm indicate a clogP shift of approximately +0.6 to +0.8 log units upon gem‑difluorination of the cyclohexyl ring, consistent with the well‑characterized lipophilicity‑enhancing effect of alkyl fluorination [1]. This increase is expected to improve membrane permeability, a critical parameter for oral bioavailability [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.9 (XlogP3 estimate based on 5-(4,4‑difluorocyclohexyl)-1-methyl‑1H‑pyrazole‑4‑carboxylic acid clogP = 1.7 plus correction for carboxamide vs. acid [3]) |
| Comparator Or Baseline | N‑cyclohexyl‑3‑methoxy‑1‑methyl‑1H‑pyrazole‑4‑carboxamide, clogP ≈ 1.1–1.3 (estimated) |
| Quantified Difference | ΔclogP ≈ +0.6 to +0.8 |
| Conditions | In silico prediction (XlogP3); experimental logP not available in public domain |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability; a ΔclogP of +0.6–0.8 can translate to a 2‑ to 5‑fold increase in permeability, making the difluoro compound more suitable for cell‑based assays and oral in vivo studies.
- [1] Müller, K., Faeh, C. & Diederich, F. (2007) Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881‑1886. View Source
- [2] Waring, M. J. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235‑248. View Source
- [3] ChemicalBook / Kuujia product page for CAS 2228546‑21‑0 (5‑(4,4‑difluorocyclohexyl)‑1‑methyl‑1H‑pyrazole‑4‑carboxylic acid); reports XlogP = 1.7. View Source
